molecular formula C11H15N B15078586 N-[(E)-but-2-enyl]-4-methylaniline CAS No. 4043-69-0

N-[(E)-but-2-enyl]-4-methylaniline

Cat. No.: B15078586
CAS No.: 4043-69-0
M. Wt: 161.24 g/mol
InChI Key: JHEPPYHYYIYFQJ-ONEGZZNKSA-N
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Description

N-[(E)-but-2-enyl]-4-methylaniline is a chemical compound with the CAS Registry Number 4043-69-0 and a molecular formula of C 11 H 15 N . This compound, which has a molecular weight of 161.24 g/mol, is also known by several synonyms including N-(2-butenyl)-p-toluidine and N-but-2-enyl-p-toluidine . It serves as a versatile synthetic intermediate in organic chemistry and materials science research. Its structure, featuring an aniline core substituted with a methyl group and an (E)-but-2-enyl chain, makes it a valuable building block for the synthesis of more complex molecules, such as ligands for metal complexation . Key physical properties include a density of approximately 0.958 g/cm³ and a boiling point of 257.4°C at 760 mmHg . Researchers should note its flash point of 109.8°C and handle it with appropriate safety measures . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4043-69-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-[(E)-but-2-enyl]-4-methylaniline

InChI

InChI=1S/C11H15N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+

InChI Key

JHEPPYHYYIYFQJ-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CNC1=CC=C(C=C1)C

Canonical SMILES

CC=CCNC1=CC=C(C=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for N E but 2 Enyl 4 Methylaniline

Chemo- and Regioselective N-Alkylation Strategies

The selective introduction of the (E)-but-2-enyl group onto the nitrogen atom of 4-methylaniline is a key challenge that has been addressed through various sophisticated catalytic methods. These strategies are designed to control reactivity at specific sites, preventing unwanted side reactions and ensuring the desired isomer is produced.

Palladium-Catalyzed Allylic Amination Pathways

Palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction, stands out as a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction typically involves the coordination of a palladium(0) complex to an allylic substrate, followed by oxidative addition to generate a π-allyl palladium(II) intermediate. nih.gov Subsequent nucleophilic attack by the amine, in this case, 4-methylaniline, yields the N-allylated product. nih.gov

The choice of ligands, solvents, and the nature of the allylic leaving group are critical in controlling the chemo- and regioselectivity of the reaction. For less nucleophilic amines like anilines, direct use of allylic alcohols as allylating agents can be challenging. researchgate.net However, methods have been developed to facilitate this transformation. For instance, the activation of C-O bonds in allylic alcohols can be achieved using palladium complexes in the presence of additives like titanium(IV) isopropoxide. researchgate.net This approach allows for the efficient allylation of acidic and less nucleophilic anilines. researchgate.net The mechanistic pathway involves oxidative addition of the palladium catalyst to the allylic substrate, forming a π-allyl complex, which is then attacked by the amine. nih.gov

Catalyst SystemSubstratesKey Features
Pd(0)/Phosphine (B1218219) Ligand4-methylaniline, Allylic Acetate (B1210297)/CarbonateForms a π-allyl intermediate; selectivity depends on ligand and reaction conditions. nih.gov
Pd Complex/Ti(O-i-Pr)44-methylaniline, Allylic AlcoholDirect use of allylic alcohols; accelerates C-O bond activation for less nucleophilic anilines. researchgate.net
[(η3-allyl)PdCl]2/PPh3N-allyl pyridinium (B92312) salts, BaseFormal transfer of N-allyl groups to a pyridine (B92270) periphery, proceeding through a nucleophilic alkylidene dihydropyridine (B1217469) intermediate. nih.gov

Direct N-Allylation Approaches

Direct N-alkylation of aromatic amines with alcohols offers a more atom-economical and environmentally benign alternative to methods using alkyl halides. rsc.org These reactions often employ transition metal catalysts, such as ruthenium or cobalt complexes, which operate via a "hydrogen-borrowing" or "auto-transfer hydrogen" mechanism. rsc.orgorganic-chemistry.org In this process, the catalyst temporarily removes hydrogen from the alcohol to form an aldehyde (in this case, crotonaldehyde (B89634) from crotyl alcohol). This aldehyde then condenses with the amine (4-methylaniline) to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen, now held by the catalyst, to yield the final N-alkylated amine. organic-chemistry.org

This approach avoids the formation of salt byproducts, which is a common issue with using alkyl halides. Commercially available ruthenium complexes have proven effective for the selective N-alkylation of a wide range of primary aromatic amines with primary alcohols under mild conditions. rsc.org

CatalystReactantsMechanismAdvantages
Ruthenium Complex4-methylaniline, Crotyl alcoholHydrogen-BorrowingHigh selectivity for secondary amines, mild conditions. rsc.org
Cobalt(II) Complex4-methylaniline, Crotyl alcoholHydrogen-BorrowingHigh chemoselectivity, use of 4 Å molecular sieves enhances efficiency. organic-chemistry.org
Copper-ChromiteAniline (B41778), Benzyl AlcoholAuto-Transfer HydrogenAvoids salt byproducts typical of alkyl halide methods.

Reductive Amination Protocols for N-Arylamines

Reductive amination is a highly versatile and widely used one-pot method for synthesizing amines. wikipedia.org The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine without being isolated. wikipedia.orgmasterorganicchemistry.com For the synthesis of N-[(E)-but-2-enyl]-4-methylaniline, this would involve the reaction of 4-methylaniline with (E)-crotonaldehyde.

The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com For challenging substrates, such as electron-deficient anilines or sterically hindered ketones, more robust protocols have been developed. thieme-connect.com These may involve the use of additives like Lewis acids or stronger reducing systems like BH₃·THF. thieme-connect.comresearchgate.net

Reducing AgentCarbonyl CompoundAmineKey Features
NaBH₃CN(E)-Crotonaldehyde4-methylanilineSelectively reduces the intermediate imine/iminium ion. masterorganicchemistry.com
NaBH(OAc)₃(E)-Crotonaldehyde4-methylanilineA common alternative to NaBH₃CN, avoiding cyanide. masterorganicchemistry.com
BH₃·THF / Lewis Acid(E)-Crotonaldehyde4-methylanilineEffective for more challenging or electron-deficient anilines. thieme-connect.com
Iridium Complexes / Formic AcidAldehydes/KetonesAminesEnvironmentally friendly transfer hydrogenation in aqueous solution. researchgate.net

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally responsible. The synthesis of this compound can be optimized by incorporating green chemistry principles, such as using solvent-free conditions and alternative energy sources.

Solvent-Free Reaction Conditions and Mechanochemistry

Performing reactions without a solvent or under mechanochemical conditions (grinding or milling) can significantly reduce waste and simplify product purification. Solvent-free reductive amination has been shown to be a fast, efficient, and high-yielding method for preparing amines. researchgate.net For example, the reaction of aldehydes and ketones with amines can proceed using sodium borohydride in the presence of silica (B1680970) phosphoric acid under solvent-free conditions at room temperature. researchgate.net

Heterogeneous catalysts, such as zeolites, have also been employed in solvent-free conditions to synthesize complex molecules like quinolines, a process that involves amine alkylation steps. rsc.org These solid catalysts can often be recovered and reused, further enhancing the green credentials of the synthesis. rsc.org

Microwave-Assisted and Ultrasonication Techniques

The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. researchgate.netnih.gov

Microwave-assisted synthesis is considered a green chemical approach because it can reduce reaction times from hours to minutes, minimize side reactions, and often allows for solvent-free conditions. researchgate.net Novel microwave-assisted methods have been developed for producing anilines from aryl halides that eliminate the need for organic solvents and metal catalysts, offering a more efficient and eco-friendly alternative. arizona.edunih.govdoaj.org

Ultrasonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process enhances mass transfer and can increase the available catalytic surface area, leading to improved reaction yields and shorter reaction times. researchgate.net Ultrasound has been successfully applied to the N-acylation of amines and the bio-catalyzed N-alkylation of aromatic amines, demonstrating its potential to save time and energy while improving selectivity. researchgate.netorientjchem.org The application of ultrasound can activate enzymes and generate radicals, opening new pathways for synthesis under mild conditions. researchgate.netnih.gov

TechniquePrincipleAdvantages for N-Alkylation
Microwave IrradiationDielectric heatingRapid heating, reduced reaction times, higher yields, potential for solvent-free reactions. researchgate.netnih.gov
UltrasonicationAcoustic CavitationEnhanced mass transfer, increased catalyst activity, shorter reaction times, improved yields and selectivity. researchgate.netorientjchem.org

Atom Economy and Sustainable Reagent Selection

The synthesis of this compound, a substituted aromatic amine, is increasingly scrutinized through the lens of green chemistry, which prioritizes waste minimization and the use of environmentally benign substances. yale.edumdpi.com A core principle of green chemistry is atom economy, a concept developed to measure the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgacs.orgnumberanalytics.com The ideal reaction has a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts generated. primescholars.com

Modern approaches focus on catalytic C-N bond formation, which offers a greener and more atom-economical pathway. rsc.org Transition-metal-catalyzed N-allylation reactions, for example, can proceed with high efficiency. numberanalytics.com These methods often utilize a catalyst to facilitate the direct addition of the amine to an allylic substrate, such as an allylic alcohol or carbonate. While leaving groups are still involved, catalytic systems maximize the incorporation of the key fragments—the aniline and the butenyl group—into the final product. acsgcipr.org The choice of catalyst is crucial, as it not only dictates reaction efficiency but also reduces the energy requirements for the transformation. numberanalytics.com

The selection of solvents and reagents is another critical aspect of sustainable synthesis. yale.edu The use of hazardous organic solvents is a major contributor to chemical waste. rsc.org Research is increasingly directed towards using greener solvents like water or conducting reactions under solvent-free conditions. bohrium.comrsc.org Water is an attractive solvent due to its abundance, non-toxicity, and non-flammability. bohrium.com Furthermore, replacing stoichiometric reagents with catalytic systems is a fundamental strategy in green chemistry. acs.orgacs.org For example, using a palladium or iridium catalyst in small quantities is far more sustainable than using a full equivalent of a reagent that will be consumed and become waste. numberanalytics.comacsgcipr.org

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeGeneral SchemeTypical Atom EconomyKey Characteristics
Addition (e.g., Diels-Alder, Catalytic Allylation)A + B → CHigh (often 100%)All reactant atoms are incorporated into the product. No byproducts are formed. acs.orgprimescholars.com
Substitution (e.g., Williamson Ether Synthesis, SN2)A-X + B-Y → A-B + X-YMedium to LowGenerates stoichiometric byproducts (waste). acs.orgrsc.org
EliminationA-B → C + DLowA small molecule is eliminated from a larger one, creating waste. acs.org
RearrangementA → B100%Atoms within a molecule are rearranged. No atoms are lost. primescholars.com

Stereoselective Synthesis of this compound Enantiomers

The synthesis of this compound can result in a chiral product if the butenyl group is attached in a way that creates a stereocenter. Producing a single enantiomer, rather than a racemic mixture, is crucial in fields like pharmaceuticals, where often only one enantiomer possesses the desired biological activity. wikipedia.org Stereoselective synthesis methods are employed to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. The two primary strategies for achieving this are the use of chiral catalysts in asymmetric reactions and the temporary incorporation of a chiral auxiliary to direct the reaction diastereoselectively. williams.edu

Asymmetric catalysis is an elegant method for synthesizing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. williams.edu In the context of synthesizing chiral N-allylic amines, palladium-catalyzed asymmetric allylic amination (AAA) is a powerful and widely studied method. acsgcipr.orgnih.govacs.org These reactions typically involve a palladium(0) precursor and a chiral ligand, which together form the active chiral catalyst.

The development of chiral ligands has been central to the success of asymmetric N-allylation. nih.govmdpi.com These ligands coordinate to the metal center, creating a chiral environment that influences how the nucleophile (4-methylaniline) attacks the π-allyl-palladium intermediate, thereby determining the stereochemistry of the product. acsgcipr.org A variety of chiral phosphine ligands have been developed and shown to be effective. mdpi.com For example, P-chirogenic diaminophosphine oxides (DIAPHOXs), derived from aspartic acid, have been used in palladium-catalyzed asymmetric allylic amination of both linear and cyclic substrates, affording chiral allylic amines with high enantiomeric excess (ee), often in the range of 72-99%. nih.govacs.org

Another prominent class of ligands includes those with C2-symmetry, such as derivatives of Trost's ligand, which have been successfully applied in numerous asymmetric allylic substitution reactions. nih.govmdpi.com More recently, non-symmetrical P,N-ligands like PHOX (phosphinooxazolines) have also demonstrated high efficacy. nih.gov The choice of metal is also significant, with iridium catalysts emerging as a powerful alternative to palladium, particularly for certain substrate classes. nih.gov The careful selection and design of the catalyst system, including the metal, ligand, and reaction conditions, are paramount to achieving high yields and enantioselectivities. nih.gov

Table 2: Performance of Chiral Ligands in Palladium-Catalyzed Asymmetric Allylic Amination (AAA)

Ligand TypeSpecific Ligand ExampleSubstrate TypeTypical Enantiomeric Excess (ee)Reference
P-Chirogenic Diaminophosphine Oxide(S,RP)-Ph-DIAPHOX1,3-Diphenylallyl acetateup to 99% nih.govacs.org
C2-Symmetric Diphosphine(S,S)-Trost LigandAcyclic α-fluoro-β-ketoestersup to 92% nih.govmdpi.com
P,N-Ligand(S)-PHOXAllyl estersHigh (regiocontrol focus) nih.gov
Axially Chiral Phosphine(R)-BINAPrac-1,3-diphenylprop-2-en-1-yl acetateup to 91% mdpi.com

An alternative to asymmetric catalysis is the use of a chiral auxiliary. wikipedia.org This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the substrate, in this case, 4-methylaniline or a precursor. researchgate.net The inherent chirality of the auxiliary then directs the subsequent N-allylation reaction, favoring the formation of one diastereomer over the other. williams.eduresearchgate.net After the stereoselective reaction, the auxiliary is cleaved from the product and can ideally be recovered and reused. wikipedia.org

A variety of chiral auxiliaries have been developed, many derived from inexpensive natural sources. researchgate.net Evans oxazolidinones, for example, are highly effective auxiliaries for controlling the stereochemistry of alkylation and aldol (B89426) reactions of carbonyl compounds. williams.eduacs.org While this specific auxiliary is used for C-C bond formation, the underlying principle of stereochemical control is analogous. For the synthesis of chiral amines, sulfinamides, such as Ellman's N-tert-butanesulfinyl auxiliary, are particularly effective. osi.lvthieme-connect.com The N-tert-butanesulfinyl imine derived from a ketone or aldehyde can be reacted with a Grignard or organolithium reagent, with the sulfinyl group directing the nucleophilic attack to create a chiral amine with high diastereoselectivity. thieme-connect.com

Another well-established class of auxiliaries is based on pseudoephedrine. Amides derived from pseudoephedrine can be deprotonated to form a rigid lithium chelate enolate, where one face is effectively blocked by the auxiliary's structure, directing incoming electrophiles to the opposite face with high selectivity. wikipedia.orgnih.gov The major advantages of auxiliary-based methods are their broad applicability and the often predictable and high levels of stereocontrol. williams.edu Since the products are diastereomers, they can often be separated by standard techniques like chromatography, and the stereochemical outcome is readily analyzed by methods such as NMR spectroscopy. williams.eduacs.org

Table 3: Examples of Chiral Auxiliaries and Their Application in Stereoselective Synthesis

Chiral AuxiliaryTypical ApplicationMechanism of ControlTypical Diastereomeric Ratio (d.r.)Reference
Evans OxazolidinonesAsymmetric Alkylation of CarbonylsFormation of a rigid chelated enolate that blocks one face from electrophilic attack.>98:2 williams.eduacs.org
PseudoephedrineAsymmetric Alkylation of AmidesForms a (Z)-enolate where the auxiliary's structure and chelated lithium block one diastereoface.High wikipedia.orgnih.gov
N-tert-Butanesulfinamide (Ellman's Auxiliary)Asymmetric Synthesis of AminesDirects nucleophilic addition to N-sulfinyl imines via a six-membered chair-like transition state.High osi.lvthieme-connect.com
SAMP/RAMP HydrazinesAsymmetric Alkylation of Ketones/AldehydesFormation of a chiral hydrazone which is deprotonated to form a stereodefined aza-enolate.>95:5 wikipedia.org

Table of Compounds

Compound Name
This compound
4-methylaniline (p-toluidine)
But-2-enyl halide
Palladium
Iridium
Aspartic acid
1,3-Diphenylallyl acetate
Acyclic α-fluoro-β-ketoesters
rac-1,3-diphenylprop-2-en-1-yl acetate
N-tert-butanesulfinamide
Pseudoephedrine

Mechanistic Investigations of N E but 2 Enyl 4 Methylaniline Reactivity

Pericyclic Rearrangements and Cyclization Pathways Involving the But-2-enyl Moiety

Pericyclic reactions are concerted processes that occur through a cyclic transition state, often exhibiting high stereoselectivity. fiveable.me In the context of N-[(E)-but-2-enyl]-4-methylaniline, the but-2-enyl substituent is primed for several types of pericyclic rearrangements.

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org In intramolecular ene reactions, the ene and enophile are part of the same molecule, leading to the formation of cyclic structures. wikipedia.orgucl.ac.uk For this compound, an intramolecular ene-type reaction could theoretically occur, although it is less common than other rearrangements. These reactions are often facilitated by Lewis acid catalysis, which can lower the activation energy. wikipedia.org The regioselectivity of such reactions is influenced by the steric accessibility of the allylic hydrogens, with primary hydrogens generally being more reactive than secondary or tertiary ones in thermal ene reactions. wikipedia.org

Reaction Type I, II, III, and IV: Intramolecular ene reactions are classified based on the connectivity of the ene and enophile. wikipedia.org

Aromatic Ene Reactions: In some cases, an aromatic ring itself can act as the ene component, a process known as an aromatic ene reaction. nih.gov

Table 1: Factors Influencing Intramolecular Ene Reactions
FactorDescriptionReference
TemperatureThermal ene reactions often require high temperatures to proceed. wikipedia.org
Lewis Acid CatalysisCan significantly accelerate the reaction rate and allow for lower reaction temperatures. wikipedia.org
Substrate GeometryThe geometric arrangement of the ene and enophile components is critical for effective orbital overlap in the transition state. wikipedia.org

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. msu.edursc.org The most relevant sigmatropic rearrangement for this compound is the amino-Claisen rearrangement, a nitrogen analog of the well-known Claisen rearrangement. tsijournals.comwikipedia.org

The thermal amino-Claisen rearrangement of N-allylanilines typically requires high temperatures (200-350 °C), which can lead to decomposition. thieme-connect.com However, the reaction can be promoted at lower temperatures using Lewis acids (like BF₃·OEt₂, ZnCl₂) or protic acids (like HCl, H₂SO₄). tsijournals.comthieme-connect.com This rearrangement is a wikipedia.orgwikipedia.org-sigmatropic shift, resulting in the formation of 2-alkenylarylamines, which are valuable precursors for synthesizing indoles, quinolines, and cinnolines. tsijournals.com For this compound, the expected product of a Claisen-type rearrangement would be 2-(but-2-enyl)-4-methylaniline. The reaction proceeds through a highly ordered cyclic transition state. wikipedia.org

Table 2: Catalysts for Amino-Claisen Rearrangement
CatalystConditionsReference
Thermal200-350 °C thieme-connect.com
BF₃·OEt₂Lower temperatures, shorter reaction times tsijournals.com
ZnCl₂Moderate to good yields for various substituted anilines tsijournals.com
p-Toluenesulfonic acidAqueous acetonitrile (B52724) at 65 °C, high yields thieme-connect.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com For this compound to participate as the diene component in a Diels-Alder reaction, it would need to exist in a conformation where the but-2-enyl group is part of a conjugated system. More commonly, related N-alkenyl iminium ions can act as dienes in hetero-Diels-Alder reactions. nih.gov These reactions are often catalyzed by Lewis acids and can proceed with high stereoselectivity. nih.gov

While direct participation of this compound as a diene is not typical, it's conceivable that under specific conditions, perhaps involving in situ generation of a more reactive species, it could engage with a dienophile. The feasibility of such a reaction would depend on the electronic nature of both the diene system and the dienophile. masterorganicchemistry.com

Electrophilic and Nucleophilic Processes on the N-Arylamine Scaffold

The N-arylamine structure of this compound allows for reactions on both the aromatic ring and the unsaturated side chain.

The amino group (-NHR) and the methyl group (-CH₃) on the aniline (B41778) ring are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.org However, the amino group is a much stronger activator. Therefore, electrophilic attack will be directed to the positions ortho to the amino group (positions 2 and 6). Since position 4 is already occupied by the methyl group, substitution will occur at the 2- and 6-positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the high reactivity of the aniline ring can lead to multiple substitutions and oxidation, especially under strong acidic conditions used for nitration. ncert.nic.in To control the reactivity and achieve monosubstitution, the amino group is often protected by acetylation. ncert.nic.in The resulting acetamido group is still ortho-, para-directing but less activating, allowing for more controlled substitution.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting InfluenceReference
-NHR (Amino group)Strongly ActivatingOrtho, Para libretexts.org
-CH₃ (Methyl group)ActivatingOrtho, Para libretexts.org
-NHCOCH₃ (Acetamido group)ActivatingOrtho, Para ncert.nic.in

The but-2-enyl side chain of this compound contains a carbon-carbon double bond, which can be susceptible to nucleophilic attack, particularly if activated. While alkenes are generally electron-rich and react with electrophiles, nucleophilic addition can occur under specific conditions, often involving transition metal catalysis or the formation of an intermediate that renders the double bond electron-deficient. For instance, N-alkenyl α-amino acid derivatives can be synthesized via N-H insertion reactions, which involve the formal addition of an N-H bond across a double bond. nih.gov

Furthermore, in reactions involving N-functionalized hydroxylamine (B1172632) reagents, which can act as precursors to imines, nucleophilic addition to the in situ generated C=N bond is a key step. nih.gov While this is not a direct addition to the butenyl side chain of the starting material, it illustrates a pathway where nucleophilic addition is relevant in the chemistry of related unsaturated nitrogen-containing compounds.

Oxidation and Reduction Pathways of the N-Arylamine

The reactivity of the N-arylamine portion of this compound is dictated by the nitrogen's lone pair of electrons and its interaction with the aromatic ring.

Oxidation: The oxidation of arylamines can lead to a variety of products depending on the oxidant and reaction conditions. For anilines, oxidation can generate species such as nitroarenes, azoxybenzenes, and nitrobenzenes. researchgate.net The oxidation of 2-substituted anilines, under specific conditions, can even lead to the formation of an electrophilic N-aryl nitrenoid intermediate, which can undergo C-N bond formation to construct N-heterocycles. sci-hub.se A proposed mechanism for such transformations involves the initial oxidation of the aniline to form an iminoiodinane or a nitrene intermediate. sci-hub.se While direct studies on this compound are scarce, it is plausible that its oxidation would proceed through similar intermediates.

Reduction: The reduction of arylamines is less common than the reduction of nitroarenes to form arylamines. nih.govyoutube.com However, under certain conditions, the aromatic ring of an arylamine can be reduced. More relevant to this compound would be the reductive removal of the amino group, which can be achieved by converting the amine to a diazonium salt followed by reduction with agents like hypophosphorus acid. libretexts.org This process likely proceeds through a radical mechanism. libretexts.org

Metal-Mediated Transformations and Catalytic Cycles

The allylic and amine functionalities of this compound make it a potential substrate for various metal-catalyzed reactions.

Role in Transition Metal-Catalyzed Coupling Reactions

N-arylamines are key components in transition metal-catalyzed cross-coupling reactions to form C-N bonds. organic-chemistry.org While typically formed in these reactions, this compound could potentially participate as a substrate in further transformations. For instance, rhodium-catalyzed amination of secondary allylic trichloroacetimidates with unactivated aromatic amines yields N-arylamines. organic-chemistry.org The reactivity of this compound in such systems would depend on the specific catalyst and reaction conditions.

Palladium catalysis is also prominent in the chemistry of allylic amines. organic-chemistry.org Palladium-catalyzed allylic amination of allylic alcohols can be achieved directly, and the presence of additives like titanium(IV) isopropoxide can accelerate the reaction, especially for less nucleophilic anilines. researchgate.net

Mechanistic Aspects of Allylic Amination with N-Arylamines

Allylic amination is a powerful tool for the synthesis of allylic amines. organic-chemistry.org Vanadium-catalyzed allylic amination of alkenes using chloramine-T as the nitrogen source proceeds via a proposed tosylnitrene-free catalytic cycle. nih.gov This involves the formation of a vanadoxaziridine complex as the active catalyst. nih.gov While this describes the formation of allylic amines, this compound could potentially be synthesized via such a route or participate in related transformations.

Molybdenum complexes have also been shown to catalyze the regioselective allylic amination of alkenes with arylamines, using tert-butyl hydroperoxide as the oxidant. rsc.org Late-stage intermolecular allylic C-H amination can be achieved using manganese catalysts, which generate an electrophilic metallonitrene. nih.gov

Nitrogen-Centered Radical Processes

The generation of nitrogen-centered radicals from amines opens up a wide range of synthetic possibilities. nih.govnih.gov These highly reactive intermediates can be formed through various methods, including photoredox catalysis. nih.gov

Nitrogen-centered radicals can be generated from N-X bonds (where X can be Cl, N, S, O, H) under mild conditions using visible-light photocatalysis. nih.gov For a compound like this compound, the formation of a nitrogen-centered radical could potentially be initiated by homolytic cleavage of the N-H bond (if considering the de-allylated parent amine) or through other activation methods. Once formed, these radicals can undergo various reactions, including intramolecular cyclization or intermolecular additions. nih.gov The specific pathway would be influenced by the reaction conditions and the presence of other reactive species.

Due to the lack of specific studies on this compound, the following table presents generalized data on the types of reactions N-allylanilines might undergo, based on the available literature for related compounds.

Reaction TypeCatalyst/Reagent ExamplePotential Product Type from N-allylaniline
Oxidative Cyclization Pd(OAc)₂ / OxidantDihydro-1,4-benzoxazines
Allylic C-H Amination Mn(III) complex / Nitrene sourceFurther aminated products
Radical Cyclization Photoredox catalyst / LightNitrogen-containing heterocycles

Advanced Spectroscopic Elucidation of N E but 2 Enyl 4 Methylaniline Structural Features

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structure determination of N-[(E)-but-2-enyl]-4-methylaniline in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for establishing the complete molecular framework.

Based on data from analogous compounds like p-toluidine (B81030) and N-methyl-p-toluidine, a set of expected chemical shifts for this compound in a solvent like CDCl₃ can be predicted. chemicalbook.comchemicalbook.comspectrabase.comchegg.com

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1Aromatic C-N-~146.0
2, 6Aromatic C-H (ortho)~6.6-6.8~113.0
3, 5Aromatic C-H (meta)~7.0-7.1~129.8
4Aromatic C-CH₃-~127.0
7Ar-CH₃~2.2-2.3~20.5
1'N-CH₂~3.7-3.8~52.0
2'=CH~5.5-5.7~128.0
3'=CH~5.5-5.7~129.0
4'=CH-CH₃~1.6-1.7~17.5

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY correlations are expected between:

The aromatic protons at positions 2/6 and 3/5, confirming the AA'BB' spin system of the para-substituted ring.

The olefinic protons (H-2' and H-3') of the butenyl group.

The olefinic proton H-3' and the methyl protons H-4'.

The olefinic proton H-2' and the methylene (B1212753) protons H-1'. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹³C). mdpi.com It is used to assign the carbon signals based on the more easily interpreted proton spectrum. Expected correlations include:

Aromatic protons (H-2/6, H-3/5) to their respective carbons (C-2/6, C-3/5).

The aromatic methyl protons (H-7) to the methyl carbon (C-7).

The N-CH₂ protons (H-1') to the C-1' carbon.

The olefinic protons (H-2', H-3') to their carbons (C-2', C-3').

The terminal methyl protons (H-4') to the C-4' carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is essential for connecting the different fragments of the molecule. mdpi.com Key HMBC correlations would include:

From the N-CH₂ protons (H-1') to the aromatic C-N carbon (C-1) and the ortho-carbons (C-2/6).

From the N-CH₂ protons (H-1') to the olefinic carbon C-3'.

From the aromatic protons H-2/6 to the quaternary carbons C-4 and C-1.

From the aromatic methyl protons (H-7) to the aromatic carbons C-4, C-3, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are connected through bonds. nih.gov NOESY is vital for determining stereochemistry and conformation. For the (E)-isomer, a key NOE would be expected between the olefinic protons H-2' and H-3'. Other important correlations would be:

Between the N-CH₂ protons (H-1') and the ortho-protons (H-2/6) of the aromatic ring, confirming their proximity.

Between the aromatic methyl protons (H-7) and the meta-protons (H-3/5).

The conformation of this compound is primarily defined by the rotation around the C1-N and N-C1' single bonds. The nitrogen atom in N-alkylanilines is typically pyramidal, and it undergoes rapid inversion at room temperature. The degree of pyramidalization and the preferred orientation of the substituents can be probed using NMR parameters.

Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of the coupling constants within the butenyl chain can confirm the (E)-configuration and provide insights into the preferred rotamers around the C2'-C3' bond.

Chemical Shift Anisotropy (CSA): CSA refers to the orientation-dependent nature of chemical shielding. While primarily measured in the solid state or in anisotropic media (like liquid crystals), CSA data can provide high-resolution information on molecular geometry. For a molecule like this in isotropic solution, the observed chemical shift is an average over all orientations. However, understanding the factors that influence CSA helps in rationalizing the observed solution-state chemical shifts. auremn.org.br

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. montana.edu For this compound, the most significant dynamic process amenable to DNMR study is the rotation around the C(aryl)-N bond.

At room temperature, this rotation is typically fast, resulting in equivalent chemical shifts for the two ortho-protons (H-2 and H-6) and the two meta-protons (H-3 and H-5). However, if the temperature is lowered, the rotation can be slowed down. At the point of coalescence, where the two separate signals for the non-equivalent ortho-protons merge into a single broad peak, the rate of rotation can be calculated. From this, the free energy of activation (ΔG‡) for the rotational barrier can be determined. mdpi.comniscpr.res.in For related N-acyl and other sterically hindered amine systems, these barriers are often in the range of 10-20 kcal/mol. mdpi.comclockss.org A similar barrier might be expected for this compound, potentially observable by cooling the sample to temperatures around -40 to -60 °C.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic & Olefinic
2980-2850C-H stretchAliphatic (CH₃, CH₂)
1670-1660C=C stretchAlkene (trans)
1620-1580C=C stretchAromatic Ring
1520-1510C=C stretchAromatic Ring
1380-1370C-H bendCH₃
1360-1250C-N stretchTertiary Aryl Amine
970-960C-H bend (out-of-plane)Trans-disubstituted alkene
850-810C-H bend (out-of-plane)1,4-disubstituted benzene (B151609)

The spectrum is expected to be dominated by strong absorptions from the aromatic ring. The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. researchgate.netresearchgate.net A key diagnostic peak would be the strong out-of-plane C-H bend around 965 cm⁻¹, which is characteristic of a trans (E) double bond.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the p-toluidine moiety. The nitrogen's lone pair of electrons extends the conjugation of the benzene ring, acting as a strong auxochrome.

The UV-Vis spectrum is expected to show two main absorption bands characteristic of substituted benzenes: nih.govnih.gov

An intense band below 220 nm, corresponding to a primary π → π* transition (the E₂-band).

A less intense, broader band between 230-280 nm, corresponding to a secondary π → π* transition (the B-band).

For p-toluidine in ethanol, the B-band appears around 235 nm and 287 nm. The N-alkenyl substituent is expected to cause a slight bathochromic (red) shift in these absorptions due to its electron-donating character, which further enhances the conjugation. The position and intensity of these bands are sensitive to the solvent polarity.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a chemical formula of C₁₁H₁₅N, the theoretical exact mass of its molecular ion ([M]⁺) can be calculated.

An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (Note: As no experimental data is publicly available, this table presents theoretical values.)

IonChemical FormulaTheoretical m/z
[M]⁺C₁₁H₁₅N161.1204
[M+H]⁺C₁₁H₁₆N162.1283

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

In a hypothetical tandem mass spectrometry experiment on this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. The fragmentation would likely occur at the weakest bonds, providing valuable structural information. Potential fragmentation pathways could include:

Loss of the butenyl group: Cleavage of the N-C bond connecting the butenyl group to the nitrogen atom would result in a fragment ion corresponding to the 4-methylaniline cation.

Cleavage within the butenyl chain: Fragmentation of the but-2-enyl group itself could lead to the loss of smaller neutral fragments.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring could lead to the formation of a stable tropylium ion, a common feature in the mass spectra of alkylbenzenes.

By analyzing the masses of the resulting fragment ions, the structure of this compound can be confidently confirmed.

Table 2: Plausible Fragmentation Pathways for this compound in Tandem Mass Spectrometry (Note: This table represents a hypothetical fragmentation pattern as no experimental data is publicly available.)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
162.12834-methylaniline cationButene
162.1283Tropylium ionC₄H₇N

Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. When coupled with mass spectrometry (IM-MS), it can provide information about the three-dimensional structure or conformation of ions in the gas phase.

For a flexible molecule like this compound, different conformers may exist in the gas phase. These conformers, having the same mass-to-charge ratio, would be indistinguishable by mass spectrometry alone. However, their different shapes would lead to different drift times in an ion mobility experiment. By measuring the arrival time distribution, it is possible to identify the presence of different conformers and, through computational modeling, gain insight into their respective geometries. This technique could reveal, for instance, different orientations of the butenyl group relative to the aniline (B41778) ring.

X-ray Crystallography for Solid-State Molecular Architecture (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality.

Should suitable crystals of this compound be obtained, X-ray diffraction analysis would reveal the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This information dictates how the individual molecules are arranged and packed within the crystal. The analysis would show how the molecules orient themselves to achieve the most stable, lowest-energy packing arrangement.

The detailed molecular structure obtained from X-ray crystallography would also allow for the identification and characterization of any intermolecular interactions present in the crystal lattice. For this compound, potential interactions could include:

C-H...π interactions: These are weak, non-covalent interactions where a C-H bond acts as a donor to the electron-rich π system of the aromatic ring of a neighboring molecule. These interactions are significant in the packing of aromatic compounds.

Hydrogen bonding: While this compound does not possess a traditional strong hydrogen bond donor (like an N-H or O-H group), weak hydrogen bonds involving the C-H groups as donors and the nitrogen atom or the π-system of the aromatic ring as acceptors could play a role in stabilizing the crystal structure.

The elucidation of these subtle interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Chiroptical Techniques for Absolute Configuration Assignment (if enantiomers are synthesized)

Chiroptical techniques are powerful tools for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light.

Key Chiroptical Techniques:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. ic.ac.uk This technique is particularly useful for determining the absolute configuration of molecules with chromophores. nih.gov The comparison of experimental ECD spectra with those predicted by quantum chemical calculations allows for the assignment of the absolute stereochemistry. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. ic.ac.ukspark904.nl VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, without the need for crystallization or derivatization. spark904.nlnih.gov The assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with the computed spectrum for a known enantiomer. spark904.nl

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. It is a classic chiroptical technique that can provide information about the stereochemistry of a molecule.

Raman Optical Activity (ROA): ROA is a complementary technique to VCD that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. nih.gov

Application in Absolute Configuration Assignment:

The determination of the absolute configuration using chiroptical techniques typically involves the following steps:

Experimental Measurement: The chiroptical spectrum (ECD, VCD, etc.) of the chiral molecule is recorded.

Computational Modeling: Quantum chemical calculations, often using density functional theory (DFT), are performed to predict the chiroptical spectra for each possible enantiomer of the molecule. nih.gov This requires considering all significant conformations of the molecule. ic.ac.uk

Spectral Comparison: The experimental spectrum is compared with the calculated spectra. The absolute configuration is assigned based on which calculated spectrum matches the experimental one. spark904.nlnih.gov

The reliability of the assignment can be enhanced by using multiple chiroptical techniques. mdpi.com While X-ray crystallography remains a definitive method for determining absolute configuration, it requires a suitable single crystal, which is not always obtainable. spark904.nl Chiroptical methods offer a valuable alternative for molecules in the solution or liquid state. nih.gov

Since this compound is an achiral molecule, these chiroptical techniques are not applicable for its stereochemical elucidation. The "(E)" designation in its name refers to the stereochemistry about the carbon-carbon double bond, which is a form of diastereomerism, not enantiomerism.

Computational and Theoretical Investigations of N E but 2 Enyl 4 Methylaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular systems. For N-[(E)-but-2-enyl]-4-methylaniline, these calculations can elucidate its structural preferences, electronic nature, and spectroscopic signatures. DFT, particularly with hybrid functionals like B3LYP, is a common method for balancing computational cost and accuracy in studying such organic molecules. nih.gov

The flexibility of the N-butenyl bond in this compound allows for the existence of multiple conformers. Geometry optimization is the computational process of finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. By systematically rotating the dihedral angles and performing geometry optimization on each starting structure, a conformational energy landscape can be mapped. nih.govnih.gov This landscape reveals the relative stabilities of different conformers and the energy barriers between them.

For this compound, key rotations would be around the N-C(allyl) and C-C single bonds of the butenyl group. The results of such an analysis typically show a few low-energy conformers that are likely to be present at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

ConformerDescription of Dihedral Angle (Caryl-N-Callyl=C)Relative Energy (kcal/mol)Population (%)
Conf-1 (Global Minimum)~0° (syn-periplanar)0.0075.3
Conf-2~180° (anti-periplanar)1.1515.1
Conf-3~90° (syn-clinal)2.509.6

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting sites for nucleophilic attack. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluidine (B81030) ring and the nitrogen atom, while the LUMO would likely be distributed across the butenyl group's π-system and the aromatic ring. Analysis of the charge distribution, often through Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, further clarifying sites of electrophilic and nucleophilic character. nih.gov

Table 2: Hypothetical Frontier Orbital Energies and Electronic Properties

ParameterValue (eV)Implication
EHOMO-5.25Electron-donating ability (nucleophilic character)
ELUMO-0.85Electron-accepting ability (electrophilic character)
HOMO-LUMO Gap (ΔE)4.40Indicates moderate chemical reactivity and stability

Table 3: Hypothetical NBO Charges on Key Atoms

AtomCalculated Charge (e)
Nitrogen (N)-0.450
C1 (Aromatic, attached to N)+0.150
C4 (Aromatic, with methyl group)-0.120
C2' (of butenyl, attached to N)+0.050
C3' (of butenyl)-0.210

Quantum chemical calculations can predict various types of spectra, providing a valuable tool for structure verification. arxiv.org

IR Spectroscopy: Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are highly valuable for assigning signals in complex experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions. The calculated wavelength of maximum absorption (λ_max) corresponds to the HOMO→LUMO transition and provides insight into the molecule's color and electronic behavior.

Table 4: Hypothetical Predicted vs. Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
Aromatic C-H stretch30853060Stretching of H atoms on the phenyl ring
Alkene C=C stretch16651650Stretching of the butenyl double bond
Aromatic C=C stretch16101600Ring skeletal vibrations
C-N stretch12551245Stretching of the aryl-nitrogen bond

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface (PES) that connects reactants to products, identifying key intermediates and, crucially, the transition states (TS) that represent the energy maxima along the reaction coordinate. mdpi.com

For this compound, a key transformation could be an electrophilic addition to the butenyl double bond, a common reaction for alkenes. By modeling the approach of an electrophile (e.g., H⁺), computational methods can locate the transition state structure and calculate its energy relative to the reactants. This energy difference is the activation energy (Eₐ), a critical determinant of the reaction rate. The reaction coordinate is the path of lowest energy from reactants to products on the potential energy surface.

Table 5: Hypothetical Activation Energies for Electrophilic Addition

ReactionTransition State (TS)Activation Energy (Eₐ, kcal/mol)
Addition of H⁺ to C3' of butenyl groupTS110.5
Addition of H⁺ to NitrogenTS215.2

A significant advantage of reaction modeling is the ability to predict selectivity. By comparing the activation energies for different possible reaction pathways, one can determine the most likely outcome.

Regioselectivity: In the electrophilic addition to the butenyl group, the electrophile could add to either carbon of the double bond. A lower activation energy for addition to one carbon over the other would predict a specific regiochemical outcome. For instance, the lower Eₐ for addition to C3' in Table 5 suggests this pathway is kinetically favored. This is consistent with the NBO charge analysis (Table 3), which shows a higher negative charge on C3', making it more attractive to an electrophile.

Chemoselectivity: The molecule has multiple reactive sites (the N atom and the C=C bond). By comparing the activation energies for reaction at each site (e.g., TS1 vs. TS2 in Table 5), the model can predict which functional group is more likely to react, thus determining the chemoselectivity. In this hypothetical case, reaction at the C=C bond is predicted to be faster than at the nitrogen atom.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal how a molecule like this compound behaves, including its conformational changes, flexibility, and interactions with its environment. These simulations provide a virtual window into the atomic-scale world, offering insights that are often difficult to obtain through experimental means alone.

The foundation of an MD simulation is the force field, a set of parameters that defines the potential energy of the system. This includes terms for bond stretching, angle bending, and torsional angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. For this compound, a simulation would track the position and velocity of each atom, allowing for the exploration of its conformational space and the identification of stable and transient structures.

Conformational Flexibility and Rotational Isomerism

The structure of this compound features several rotatable single bonds, which gives rise to significant conformational flexibility. The study of how energy varies with rotation around these bonds is known as conformational analysis. wikipedia.orglibretexts.org The different spatial arrangements resulting from these rotations are called conformations or rotamers. wikipedia.org

Key sources of flexibility in this molecule include:

Rotation around the C(aryl)−N bond: The bond connecting the 4-methylaniline (p-toluidine) ring to the nitrogen atom is a critical point of flexibility. However, rotation around this bond is often restricted due to steric hindrance between the butenyl group and the aromatic ring, as well as electronic effects from the interaction of the nitrogen lone pair with the ring's π-system. nih.govdaneshyari.com This restricted rotation can lead to the existence of distinct rotational isomers, which may have different energies and populations at equilibrium. mdpi.com In some cases, if the energy barrier to rotation is high enough, these isomers can be stable enough to be isolated, a phenomenon known as atropisomerism. wikipedia.org

Rotation within the butenyl chain: The (E)-but-2-enyl group contains C-C single bonds. Rotation around the C−C bond adjacent to the nitrogen, in particular, can lead to different conformers, often described as gauche and anti arrangements, which have distinct energies due to steric and torsional strain. chemistrysteps.combkcc.ac.in

Computational simulations can quantify the energy barriers between these different conformations. By calculating the potential energy as a function of specific dihedral angles, an energy profile can be constructed, identifying the most stable (lowest energy) conformers and the transition states that separate them.

Table 1: Hypothetical Rotational Energy Barriers and Conformer Populations for this compound in Vacuum

This table presents theoretical data that would be obtained from a computational analysis to illustrate the relative stability of different rotational isomers.

Dihedral Angle (Bond)ConformationRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)Equilibrium Population (298 K)
C(ring)-C(ring)-N-C(butenyl)Planar (Transition State)5.2-< 1%
Skewed0.05.2> 99%
N-C-C-C (butenyl chain)Anti0.03.5~70%
Gauche0.83.5~30%

Solvent Effects on Molecular Structure and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and reactivity of a molecule. cdnsciencepub.com MD simulations can explicitly model solvent molecules (explicit solvent) or approximate their effect as a continuous medium (implicit solvent) to study these interactions. nih.gov

For this compound, the nature of the solvent is expected to influence its dynamic behavior in several ways:

Stabilization of Polar Conformers: The polarity of the solvent can alter the relative energies of different conformers. Polar solvents, such as water or ethanol, are better at stabilizing conformations with a larger dipole moment. daneshyari.com This could shift the equilibrium to favor a more polar rotamer compared to its orientation in a non-polar solvent like hexane.

Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors or acceptors. The nitrogen atom of the aniline (B41778) group can participate in hydrogen bonding, which can influence the rotation around the C(aryl)−N bond and affect the nucleophilicity of the amine. academie-sciences.fracademie-sciences.fr The hydrogen bond donating ability of the solvent can significantly impact the reactivity in reactions like aza-Michael additions. academie-sciences.frresearchgate.net

Altering Rotational Barriers: Solvation can change the energy barriers for rotation. The solvent shell around the molecule must reorganize as the molecule changes its shape, which can either increase or decrease the energy required for a conformational change.

Computational studies on similar aniline derivatives have shown that properties like dipole moments and polarizabilities are enhanced as the dielectric constant of the solvent decreases, which in turn affects the molecule's reactivity. daneshyari.com

Table 2: Predicted Influence of Solvent Polarity on the Predominant Conformer of this compound

This table provides a conceptual overview of how different solvents might affect the conformational equilibrium, based on general principles of solute-solvent interactions.

SolventDielectric Constant (ε)Expected Predominant Conformer (C(aryl)-N rotation)Rationale
Hexane1.9Less polar, more compact conformerNon-polar solvent provides minimal stabilization for charge separation.
Tetrahydrofuran (THF)7.5Intermediate polarity conformerModerate stabilization of polar character. daneshyari.com
Ethanol24.5More polar, potentially H-bonded conformerPolar protic solvent stabilizes dipole moments and can form hydrogen bonds with the nitrogen atom. daneshyari.com
Water80.1Highly stabilized polar conformerStrong stabilization of any charge separation and significant hydrogen bonding effects.

Applications of N E but 2 Enyl 4 Methylaniline in Advanced Organic Synthesis

As a Chiral Ligand or Organocatalyst Precursor in Asymmetric Catalysis

The development of effective chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. The N-arylamine motif present in N-[(E)-but-2-enyl]-4-methylaniline provides a robust platform for the design of novel catalytic systems.

The design of effective chiral ligands often relies on a few core concepts, many of which are applicable to structures derived from N-arylamines. Historically, C2-symmetric ligands, which possess a twofold rotational axis, have been highly successful in asymmetric catalysis. nih.gov However, more recent research has demonstrated the immense potential of non-symmetrical ligands, which can offer unique steric and electronic environments at the metal center. nih.gov

For N-arylamine-based structures, chirality can be introduced in several ways. One established strategy involves creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. In N-aryl systems, bulky substituents on the aromatic ring and the nitrogen atom can restrict rotation around the C(aryl)-N(amine) bond, leading to stable, axially chiral enantiomers. researchgate.net For instance, N-(tert-butyl)-N-methylanilines have been shown to exhibit C(aryl)-N(amine) bond axial chirality, and their atropisomers have been successfully resolved. researchgate.net

Another approach is the incorporation of existing chiral centers into the molecule. The butenyl group of this compound could be modified, for example, through asymmetric dihydroxylation, to introduce stereocenters. Furthermore, the combination of a "hard" nitrogen donor with a "soft" phosphorus donor, creating P,N-ligands, has proven to be a particularly powerful strategy. nih.gov These mixed-donor ligands often outperform their symmetrical P,P- or N,N-counterparts due to the distinct electronic properties of the coordinating atoms. nih.gov The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific transformation. nih.gov

Derivatives of this compound can be envisioned as potent ligands for a variety of metal-catalyzed enantioselective reactions. A prime example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction. Chiral ligands based on N-arylamines have demonstrated high efficacy in this transformation. researchgate.net

For instance, chiral aminophosphine (B1255530) ligands derived from axially chiral N,N-disubstituted anilines have been used as effective ligands for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with malonates, achieving high enantioselectivities (up to 95% ee). researchgate.net To apply this to this compound, one could introduce a phosphine (B1218219) group, for example, at the ortho-position of the tolyl ring, to create a bidentate P,N-ligand. The steric environment provided by the N-butenyl and tolyl groups, combined with the electronic properties of the resulting ligand, would influence the stereochemical outcome of the reaction. The (E)-but-2-enyl group itself could also participate in reactions or be used to tune the ligand's conformational flexibility.

The table below illustrates a potential catalytic application based on established research.

Reaction Type Catalyst System Substrates Potential Outcome Reference Finding
Asymmetric Allylic AlkylationPalladium complex with a chiral P,N-ligand derived from this compoundAllylic esters and soft nucleophiles (e.g., malonates)Enantioenriched alkylated productsChiral amines have been used as ligands in palladium-catalyzed AAA, yielding products with up to 95% enantiomeric excess. researchgate.net

Building Block for Complex Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of this compound provides multiple reactive sites for its incorporation into such ring systems.

The arylamine functionality is a classic precursor for a vast array of nitrogen heterocycles. The nucleophilic nitrogen of this compound can participate in cyclization reactions with appropriate bifunctional electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or quinazoline-type structures, which are important pharmacophores. nih.gov The synthesis of 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines highlights a modern approach to building such systems. nih.gov

Furthermore, the butenyl substituent offers unique opportunities for cyclization. One powerful technique is ring-closing metathesis (RCM). By introducing a second double bond into the molecule, for instance through N-acylation with an unsaturated acid chloride, a subsequent RCM reaction catalyzed by a ruthenium catalyst (e.g., Grubbs catalyst) could form a medium- or large-sized nitrogen-containing ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Anilines are frequent participants in many classic and modern MCRs. This compound can serve as the amine component in these reactions to rapidly generate molecular complexity.

Several important MCRs that utilize anilines include:

The Mannich Reaction: This reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid to form a β-amino-carbonyl compound, known as a Mannich base. acgpubs.org

The Doebner Reaction: A method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

The Hantzsch Dihydropyridine (B1217469) Synthesis: While classically using ammonia, modified versions employ anilines to produce N-aryl dihydropyridines, which are valuable scaffolds in medicinal chemistry. nih.gov

The table below summarizes how this compound could be employed in these MCRs.

Multi-Component Reaction Other Reactants Potential Product Class
Mannich ReactionFormaldehyde, Acetophenoneβ-{[N-(but-2-enyl)-N-(p-tolyl)]amino}propiophenone
Doebner ReactionPyruvic acid, Benzaldehyde2-phenyl-3-(p-tolyl)-1-(but-2-enyl)-quinoline-4-carboxylic acid
Hantzsch-type ReactionEthyl acetoacetate (B1235776) (2 equiv.), BenzaldehydeN-(p-tolyl)-1-(but-2-enyl)-4-phenyl-dihydropyridine derivative

Derivatization for Advanced Analytical Characterization

The accurate detection and quantification of amines in complex mixtures often require a derivatization step prior to analysis by methods such as gas chromatography (GC) or liquid chromatography (LC). nih.govnih.gov This is because primary and secondary amines can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and basicity. Derivatization converts the amine into a less polar, more volatile, and more easily detectable derivative. nih.gov

For this compound, the secondary amine group is the primary site for derivatization. Common reagents for this purpose fall into categories like acylation and silylation. nih.gov For example, reaction with an acylating agent like pentafluorobenzoyl chloride not only improves chromatographic properties but also introduces multiple fluorine atoms, making the derivative highly sensitive for detection by an electron capture detector (ECD) in GC analysis. nih.gov In liquid chromatography-mass spectrometry (LC-MS), derivatization can improve retention on reversed-phase columns and enhance ionization efficiency. nih.gov

The following table lists several common derivatizing agents and their potential reaction with this compound.

Derivatizing Agent Reagent Type Derivative Formed Analytical Advantage
Acetic Anhydride (B1165640)AcylationN-acetyl-N-[(E)-but-2-enyl]-4-methylanilineIncreased volatility for GC
Pentafluorobenzoyl Chloride (PFBCl)AcylationN-pentafluorobenzoyl-N-[(E)-but-2-enyl]-4-methylanilineEnhanced sensitivity for GC-ECD
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)SilylationN-trimethylsilyl-N-[(E)-but-2-enyl]-4-methylanilineIncreased volatility and thermal stability for GC
Diethyl ethoxymethylenemalonate (DEEMM)MalonylationDiethyl 2-{[N-(but-2-enyl)-N-(p-tolyl)]aminomethylene}malonateImproved retention for RPLC-MS analysis. nih.gov

Formation of Diastereomeric Derivatives for Chiral Resolution via Chromatography

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, often relies on the conversion of a racemic mixture into a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques. This compound, being a chiral compound itself (due to the stereogenic center at the nitrogen atom, though rapidly inverting, and the potential for chirality upon reaction), can be reacted with a chiral derivatizing agent to form stable diastereomeric derivatives.

The secondary amine functionality of this compound is the primary site for derivatization. Chiral derivatizing agents (CDAs) are specifically designed to react with amines to form diastereomers that can be resolved on an achiral stationary phase by high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov The choice of CDA is crucial for achieving good separation.

Common classes of chiral derivatizing agents suitable for reacting with secondary amines like this compound include:

Chiral Acylating Agents: Reagents such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), or chiral isocyanates like (S)-α-methoxybenzyl isocyanate, can react with the secondary amine to form stable diastereomeric amides or ureas, respectively. nih.gov The differing steric and electronic interactions within these diastereomers lead to different retention times on a chromatographic column.

Chiral Chloroformates: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are widely used for the derivatization of amines. researchgate.net Chiral versions of these reagents can be employed to create diastereomeric carbamates.

o-Phthalaldehyde (OPA) with a Chiral Thiol: This combination is a classic method for derivatizing primary amines, but with modification, it can be adapted for secondary amines or used to derivatize a primary amine in the presence of this compound for competitive analysis. researchgate.net The reaction of a racemic amine with OPA and a chiral thiol, such as N-acetyl-L-cysteine, produces fluorescent diastereomeric isoindoles that are readily separable by HPLC. researchgate.net

The efficiency of the separation of the resulting diastereomers is influenced by several factors, including the structure of the chiral derivatizing agent, the chromatographic conditions (mobile phase composition, stationary phase, temperature), and the nature of the analyte itself. The presence of the but-2-enyl group in this compound can influence the conformation of the resulting diastereomer, potentially enhancing the separation.

Illustrative Data on Chiral Derivatization and Separation:

Racemic AmineChiral Derivatizing AgentChromatographic MethodResolution (Rs)Reference
Amphetamine(S)-α-methoxybenzyl isocyanateHPLC on silica (B1680970) gel>1.5 nih.gov
Mexiletine(S)-α-methoxybenzyl isocyanateHPLC on silica gel>1.5 nih.gov
Amino AcidsDansyl-L-prolineReversed-phase HPLCVaries researchgate.net

This data demonstrates the general principle of achieving chiral separation through the formation of diastereomeric derivatives, a strategy directly applicable to this compound.

Chemical Derivatization for Enhanced Spectroscopic Detection in Research

In many research contexts, particularly in trace analysis or metabolomics, the sensitive detection of analytes is paramount. This compound, while possessing a UV chromophore due to its aromatic ring, may not have a sufficiently high molar absorptivity or fluorescence quantum yield for certain applications. Chemical derivatization can be employed to enhance its spectroscopic properties, thereby lowering the limits of detection. libretexts.org

The secondary amine is again the key functional group for derivatization. By introducing a strongly chromophoric or fluorophoric tag, the detectability of the molecule can be significantly improved.

Common Derivatization Strategies for Enhanced Spectroscopic Detection:

Acylation with Highly Conjugated or Fluorinated Reagents: Reacting this compound with an acyl chloride or anhydride containing an extended aromatic system (e.g., a naphthalene (B1677914) or anthracene (B1667546) derivative) will shift the absorption maximum to a longer wavelength and increase the molar absorptivity. The use of fluorinated acylating agents, such as pentafluorobenzoyl chloride, can enhance sensitivity in gas chromatography-mass spectrometry (GC-MS) by introducing a mass-rich fragment. researchgate.net

Reaction with Dansyl Chloride: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent for derivatizing primary and secondary amines. The resulting sulfonamide is highly fluorescent, allowing for very sensitive detection by fluorescence spectroscopy or HPLC with a fluorescence detector.

Reaction with Fluorescamine or o-Phthalaldehyde (OPA): While primarily used for primary amines, these reagents can sometimes react with secondary amines under specific conditions or serve as indicators in competitive assays. The resulting derivatives are typically highly fluorescent.

Hypothetical Spectroscopic Data Enhancement:

The following table illustrates the potential improvement in detection limits following derivatization of a model secondary amine.

Analyte (Secondary Amine)Derivatizing ReagentDetection MethodLimit of Detection (LOD)Potential LOD with Derivatization
N-methylanilineNoneHPLC-UV~1 µg/mLN/A
N-methylanilineDansyl ChlorideHPLC-FluorescenceN/A~1 ng/mL
N-methylaniline4-carbethoxyhexafluorobutyryl chlorideGC-MS0.1 mg/L (in serum)N/A

This demonstrates that derivatization can lower detection limits by several orders of magnitude, a principle that would apply to the analysis of this compound.

Scaffold for Novel Functional Organic Materials

The bifunctional nature of this compound, possessing both a polymerizable alkene group and an electronically active aniline (B41778) moiety, makes it an interesting candidate as a monomer for the synthesis of novel functional organic materials. The properties of the resulting polymers can be tailored by the choice of polymerization method and by post-polymerization modifications.

The presence of the but-2-enyl group allows for polymerization through several mechanisms, including:

Radical Polymerization: The double bond can undergo radical addition polymerization, although it is generally less reactive than terminal alkenes.

Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) precursors could potentially be synthesized from the alkene functionality.

Oxidative Polymerization: The aniline nitrogen can be oxidized to a radical cation, which can then polymerize. The oxidative chemical polymerization of N-methylaniline has been studied, and similar principles could be applied to this compound. researchgate.net

Polymers derived from this compound could exhibit a range of interesting properties:

Conductivity: Polyaniline is a well-known conducting polymer. By incorporating the N-substituted aniline moiety into a polymer backbone, it may be possible to create new processable conductive materials. The substituent on the nitrogen atom is known to affect the solubility and conductivity of the resulting polymer. researchgate.net

Sensing Capabilities: Polyaniline and its derivatives have been shown to be sensitive to various analytes, such as moisture and ammonia, making them suitable for use in chemical sensors. rsc.org The specific functional groups on the polymer derived from this compound could impart selectivity towards certain analytes.

Optical Properties: The polymerization of aniline derivatives can lead to polymers with interesting optical properties, including different colors depending on the electronic nature of the substituents. nih.gov

The synthesis of new functional monomers based on ortho-substituted anilines with butenyl groups has been reported, and the resulting polymers showed good solubility and potential for sensor applications. rsc.orgrsc.org This provides a strong precedent for the potential of this compound as a monomer.

Future Research Directions and Concluding Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of allylic amines, including N-[(E)-but-2-enyl]-4-methylaniline, has traditionally relied on methods like the Tsuji-Trost reaction, which often involves palladium catalysts. nih.gov While effective, the field is actively moving towards more sustainable and efficient protocols. Future research should concentrate on developing and applying these modern methodologies to the synthesis of this compound.

A significant area for exploration is biocatalysis . The use of enzymes such as reductive aminases offers an environmentally benign route, employing renewable starting materials under mild conditions. nih.govacs.org For instance, a two-step, one-pot system using a carboxylic acid reductase followed by a reductive aminase could enable the synthesis from biomass-derivable precursors, avoiding harsh reagents and minimizing byproducts. acs.org

Another promising frontier is the use of earth-abundant metal catalysts. Nickel-catalyzed multicomponent reactions, which couple simple alkenes, aldehydes, and amides in a single step, provide a modular and atom-economical approach to complex allylic amines. rsc.orgnih.govrsc.org Applying such a strategy would involve reacting an appropriate alkene, an aldehyde, and 4-methylaniline in the presence of a nickel catalyst, offering a practical and environmentally friendly pathway. rsc.org

Furthermore, iridium-catalyzed reactions in aqueous media present a green alternative for N-allylation, using allylic alcohols directly and avoiding the need for organic solvents. organic-chemistry.org The development of these methods for this compound would represent a significant step towards sustainable chemical manufacturing.

MethodologyTypical Catalyst/ReagentKey AdvantagesReference
Biocatalytic Reductive AminationReductive Aminase (e.g., pIR23)Uses renewable feedstocks; mild reaction conditions; high selectivity. nih.govacs.org
Nickel-Catalyzed Multicomponent CouplingNi(II) salt / Lewis AcidHigh atom economy; modular; uses inexpensive catalysts; broad functional group tolerance. rsc.orgnih.gov
Iridium-Catalyzed Allylic AminationIridium ComplexCan be performed in water; uses readily available allylic alcohols. organic-chemistry.org
Palladium-Catalyzed Tsuji-Trost ReactionPalladium ComplexWell-established; reliable for various substrates. nih.govresearchgate.net

Unveiling Undiscovered Reactivity Patterns and Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new chemical transformations. For this compound, future research should delve into the mechanistic details of its formation and subsequent reactions.

For example, in nickel-catalyzed syntheses, it has been demonstrated that the reaction likely proceeds through the in situ formation of an imine intermediate from the aldehyde and amide, which then participates in the C-C bond formation with the alkene. rsc.orgnih.gov Detailed kinetic studies and the isolation or spectroscopic detection of such intermediates in a reaction producing this compound would provide invaluable mechanistic proof.

Similarly, vanadium-catalyzed aminations are proposed to involve the formation of a vanadoxaziridine active catalyst. nih.gov Investigating this pathway for the target compound could reveal unique reactivity and selectivity patterns.

Computational chemistry offers a powerful lens for exploring reaction mechanisms at a molecular level. mdpi.com Techniques like the United Reaction Valley Approach (URVA) can delineate the entire reaction path, identifying crucial phases such as reactant preparation, bond breaking/formation at the transition state, and product formation. acs.orgsmu.edu Applying these computational methods could reveal "hidden" intermediates and transition states that are not experimentally observable, providing a comprehensive picture of the reaction dynamics. acs.org

Development of Advanced Spectroscopic and Computational Tools for Structural and Dynamic Probes

While standard spectroscopic methods are used for routine characterization, advanced techniques can provide deeper insights into the structural and dynamic properties of this compound. Future work should leverage these sophisticated tools for a more complete characterization.

Advanced Spectroscopic Techniques:

Two-Dimensional NMR (2D NMR): Techniques like COSY, HSQC, and HMBC are powerful for unambiguously assigning proton and carbon signals, but NOESY or ROESY experiments could provide crucial information about the through-space proximity of atoms, confirming the (E)-configuration of the butenyl group and elucidating the molecule's preferred conformation in solution. numberanalytics.com

Quantitative Raman Spectroscopy: This technique is particularly effective for analyzing amine solutions, as it is not hindered by water backgrounds. ondavia.com It could be developed as a rapid, quantitative analytical tool for in situ monitoring of synthesis reactions or for quality control.

Imaging Spectroscopy: The integration of spatial information with chemical data through techniques like hyperspectral imaging could be used to study the distribution of the compound in heterogeneous mixtures or on surfaces. spectroscopyonline.comnih.gov

Computational Probes:

Density Functional Theory (DFT): DFT calculations can predict spectroscopic data (NMR chemical shifts, vibrational frequencies for IR and Raman) to aid in the interpretation of experimental spectra. nih.gov Furthermore, DFT can be used to calculate thermodynamic properties, bond dissociation enthalpies, and reaction energy profiles, offering predictive power for the compound's stability and reactivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Should this compound be explored as a scaffold for biologically active molecules, QSAR modeling could correlate structural features with activity, guiding the design of more potent derivatives. mdpi.com

TechniqueTypePotential Insight for this compoundReference
2D NMR SpectroscopySpectroscopicDetailed 3D structure and conformation in solution. numberanalytics.com
Density Functional Theory (DFT)ComputationalPrediction of spectroscopic properties, reaction energetics, and electronic structure. mdpi.comnih.gov
Raman SpectroscopySpectroscopicQuantitative analysis and real-time reaction monitoring. ondavia.com
United Reaction Valley Approach (URVA)ComputationalDetailed elucidation of reaction mechanisms and transition states. acs.orgsmu.edu

Strategic Integration into Diverse Synthetic Methodologies

Allylic amines are recognized as valuable and versatile building blocks in organic synthesis. nih.govsciforum.net A key future direction is the strategic incorporation of this compound as an intermediate in the synthesis of more complex, high-value molecules. Research has shown that the allylic amine motif can be readily transformed into other functional groups. rsc.org

Future synthetic explorations could include:

Hydrogenation: Palladium-catalyzed hydrogenation of the double bond to yield the corresponding saturated alkylamine, N-butyl-4-methylaniline. rsc.org

Epoxidation: Reaction with agents like m-CPBA to produce the corresponding epoxypropyl amine, a potentially useful intermediate for further functionalization. rsc.org

Cyclization: Electrophile-induced cyclization could lead to the formation of heterocyclic structures, such as substituted azetidines or pyrrolidines, which are common motifs in medicinal chemistry. rsc.org

By establishing efficient pathways to this compound and subsequently demonstrating its utility in these transformations, the compound can be positioned as a strategic precursor for creating diverse molecular architectures, potentially leading to new pharmaceuticals or agrochemicals. louisiana.edu

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